molecular formula C15H11NO7 B175493 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 185102-64-1

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B175493
CAS No.: 185102-64-1
M. Wt: 317.25 g/mol
InChI Key: OQFZNMXNTLDKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxycoumarin and pyrrolidine-2,5-dione.

    Acetylation: The 7-hydroxycoumarin undergoes acetylation to form 7-acetoxy-2-oxo-2H-1-benzopyran-3-yl acetate.

    Coupling Reaction: The acetylated coumarin is then coupled with pyrrolidine-2,5-dione under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    7-Hydroxycoumarin: A precursor in the synthesis of the compound, known for its anticoagulant properties.

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar structures that may have different biological activities.

    Other Coumarin Derivatives: Compounds with variations in the coumarin structure, leading to different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7/c17-10-2-1-8-5-9(15(21)22-11(8)7-10)6-14(20)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFZNMXNTLDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584247
Record name 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185102-64-1
Record name 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Reactant of Route 3
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Reactant of Route 5
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.